molecular formula C12H20N4O7S B14428718 S-Carbamidomethylglutathione CAS No. 78723-99-6

S-Carbamidomethylglutathione

Cat. No.: B14428718
CAS No.: 78723-99-6
M. Wt: 364.38 g/mol
InChI Key: SUFIKXONQSLMKR-BQBZGAKWSA-N
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Description

S-Carbamidomethylglutathione is a chemically modified derivative of glutathione (γ-L-glutamyl-L-cysteinylglycine), a tripeptide critical in redox homeostasis, detoxification, and cellular defense mechanisms . The carbamidomethyl group (-NH-C(=O)-NH₂) is introduced via alkylation of glutathione’s cysteine thiol group, a common modification to protect sulfhydryl groups from oxidation or to study enzyme-substrate interactions . This derivative retains glutathione’s core structure but exhibits altered reactivity and stability due to the substitution, making it valuable in biochemical assays and therapeutic research.

Properties

CAS No.

78723-99-6

Molecular Formula

C12H20N4O7S

Molecular Weight

364.38 g/mol

IUPAC Name

(2S)-2-amino-5-[[(2R)-3-(2-amino-2-oxoethyl)sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C12H20N4O7S/c13-6(12(22)23)1-2-9(18)16-7(4-24-5-8(14)17)11(21)15-3-10(19)20/h6-7H,1-5,13H2,(H2,14,17)(H,15,21)(H,16,18)(H,19,20)(H,22,23)/t6-,7-/m0/s1

InChI Key

SUFIKXONQSLMKR-BQBZGAKWSA-N

Isomeric SMILES

C(CC(=O)N[C@@H](CSCC(=O)N)C(=O)NCC(=O)O)[C@@H](C(=O)O)N

Canonical SMILES

C(CC(=O)NC(CSCC(=O)N)C(=O)NCC(=O)O)C(C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-Carbamidomethylglutathione typically involves the reaction of glutathione with iodoacetamide. The reaction is carried out in an aqueous solution at a neutral pH to ensure the stability of the compound. The reaction conditions include maintaining the temperature at around 25°C and stirring the mixture for several hours to ensure complete reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and purity of the final product. The compound is then purified using techniques such as high-performance liquid chromatography (HPLC) to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: S-Carbamidomethylglutathione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

S-Carbamidomethylglutathione exerts its effects primarily through its antioxidant properties. It participates in redox reactions, where it can donate electrons to neutralize reactive oxygen species (ROS). The compound also plays a role in detoxification by conjugating with electrophilic compounds, making them more water-soluble for excretion . The molecular targets include various enzymes involved in redox balance and detoxification pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Glutathione Derivatives

Molecular and Structural Differences

The table below summarizes key structural and functional differences between S-Carbamidomethylglutathione and analogous glutathione derivatives:

Compound Substituent Group Molecular Weight (g/mol) Key Properties/Applications References
This compound -NH-C(=O)-NH₂ (carbamidomethyl) ~380* Thiol protection, enzyme studies, redox assays
S-Lactoylglutathione -CO-CH(OH)-CH₃ (lactoyl) 379.39 Substrate for glyoxalase I in detoxification
S-Methylglutathione -CH₃ (methyl) 335.33 Antioxidant studies, mimics natural methylation
S-(2-Chloroacetyl)glutathione -CO-CH₂Cl (chloroacetyl) 383.81 Alkylating agent, glutathione transferase studies
S-Allylmercaptoglutathione -CH₂-CH₂-SH (allyl mercaptan) ~365* Glutathione reductase substrate, redox cycling

Note: Exact molecular weights may vary based on hydration and salt forms.

Reactivity and Stability
  • This compound : The carbamidomethyl group enhances stability by preventing thiol oxidation, making it ideal for long-term storage and experiments requiring inert sulfhydryl groups .
  • S-Lactoylglutathione : The lactoyl group participates in the glyoxalase system, converting methylglyoxal (a cytotoxic metabolite) into D-lactate . Its reactivity is pathway-specific.
  • S-Methylglutathione : The methyl group increases lipophilicity, improving membrane permeability but reducing solubility in aqueous buffers .
  • S-(2-Chloroacetyl)glutathione : The chloroacetyl group confers electrophilicity, enabling covalent binding to nucleophilic residues in enzymes like glutathione S-transferases (GSTs) .
Enzyme Interactions
  • S-Lactoylglutathione is exclusively processed by glyoxalase I, highlighting its metabolic specificity .

Key Research Findings

  • In tumor models, S-Methylglutathione showed enhanced bioavailability but reduced efficacy in sensitizing cancer cells to cisplatin compared to native glutathione .

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